molecular formula C19H24N2 B8096860 1-Benzyl-5,5-dimethyl-2-phenyl-hexahydro-pyrimidine CAS No. 1965310-33-1

1-Benzyl-5,5-dimethyl-2-phenyl-hexahydro-pyrimidine

Cat. No.: B8096860
CAS No.: 1965310-33-1
M. Wt: 280.4 g/mol
InChI Key: QHRQXXLEHALATF-UHFFFAOYSA-N
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Description

1-Benzyl-5,5-dimethyl-2-phenyl-hexahydro-pyrimidine is a heterocyclic compound that features a six-membered ring containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5,5-dimethyl-2-phenyl-hexahydro-pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with 2,2-dimethyl-1,3-diaminopropane in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and catalyst concentration are crucial for efficient production. The scalability of the synthesis process ensures that the compound can be produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5,5-dimethyl-2-phenyl-hexahydro-pyrimidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzyl-5,5-dimethyl-2-phenyl-hexahydro-pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Benzyl-5,5-dimethyl-2-phenyl-hexahydro-pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction .

Comparison with Similar Compounds

  • 5,7-Dimethyl-2-phenyl-pyrazolo[1,5-a]pyrimidine
  • 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane

Comparison: 1-Benzyl-5,5-dimethyl-2-phenyl-hexahydro-pyrimidine is unique due to its specific structural features, such as the presence of both benzyl and phenyl groups. This distinguishes it from other similar compounds, which may lack one or both of these groups.

Properties

IUPAC Name

1-benzyl-5,5-dimethyl-2-phenyl-1,3-diazinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-19(2)14-20-18(17-11-7-4-8-12-17)21(15-19)13-16-9-5-3-6-10-16/h3-12,18,20H,13-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRQXXLEHALATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(N(C1)CC2=CC=CC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201182394
Record name Pyrimidine, hexahydro-5,5-dimethyl-2-phenyl-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1965310-33-1
Record name Pyrimidine, hexahydro-5,5-dimethyl-2-phenyl-1-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965310-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, hexahydro-5,5-dimethyl-2-phenyl-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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